(2-Chloroquinolin-6-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(2-chloroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-5,13H,6H2 |
InChI Key |
IZKOKIZBWUDPNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1CO |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 2 Chloroquinolin 6 Yl Methanol
Reactivity of the Chlorine Atom at the Quinoline (B57606) Ring
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent ring nitrogen. This facilitates its displacement by a variety of nucleophiles and its participation in metal-catalyzed cross-coupling reactions.
The C2-chloro substituent is a good leaving group, readily displaced by a range of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This pathway is fundamental for introducing diverse functional groups at this position.
Common nucleophiles used in these reactions include:
Amines: Reaction with primary or secondary amines, often in the presence of a base, yields 2-aminoquinoline (B145021) derivatives. For instance, treatment of 2-chloroquinolines with amines like morpholine (B109124) can lead to the corresponding 2-morpholinoquinolines. nih.gov
Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (or phenoxides) results in the formation of 2-alkoxy or 2-aryloxyquinolines.
Thiolates: The use of thiolates as nucleophiles provides access to 2-thioether derivatives of the quinoline core.
The presence of the hydroxyl group at the C6 position may require protection, depending on the reaction conditions and the nucleophile's basicity, to prevent unwanted side reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the 2-chloroquinoline (B121035) scaffold is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the 2-chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly effective method for introducing aryl, heteroaryl, or alkyl groups at the C2 position. Optimized conditions for similar 2-chloro-nucleoside systems have been identified, suggesting applicability to (2-Chloroquinolin-6-yl)methanol. nih.gov
Sonogashira Coupling: This reaction couples the 2-chloroquinoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It serves as a direct method to synthesize 2-alkynylquinolines, which are versatile intermediates for further derivatization.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for forming C-N bonds. It allows for the coupling of the 2-chloroquinoline with a wide range of amines, including those that are poor nucleophiles, under relatively mild conditions.
These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures.
| Reaction Type (at C2-Cl) | Reagent/Catalyst System | Product Type |
| Nucleophilic Substitution | Amines, Alkoxides, Thiolates | 2-Amino/Alkoxy/Thio-quinolines |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 2-Aryl/Alkyl-quinolines |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | 2-Alkynyl-quinolines |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 2-Amino-quinolines |
Transformations of the Primary Alcohol Moiety
The primary alcohol at the C6 position offers another handle for functionalization through oxidation, esterification, etherification, and various substitution pathways.
The hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of functionalized quinolines.
Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be used to convert the primary alcohol to the corresponding 2-chloroquinoline-6-carbaldehyde. The reverse of this reaction, the reduction of a 2-chloroquinoline-3-carbaldehyde (B1585622) to the corresponding alcohol using sodium borohydride (B1222165), is a well-documented process. nih.govresearchgate.net
Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the 2-chloroquinoline-6-carboxylic acid.
These oxidized derivatives are valuable precursors for reactions such as reductive amination, Wittig reactions, or amide bond formation.
The hydroxyl group readily participates in standard ester and ether formation reactions.
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base, or directly with a carboxylic acid under acidic catalysis (Fischer esterification), yields the corresponding esters. These esters can serve as protecting groups or introduce new functionalities.
Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, can be used to form ethers. Alternatively, the Mitsunobu reaction provides a mild method for forming ethers and is particularly useful for coupling the alcohol with acidic N-H groups, such as those in N-heterocyclic compounds, to achieve regioselective N-alkylation. researchgate.net
The primary alcohol can be converted into a primary, secondary, or tertiary amine through multi-step sequences.
Substitutive Amination: This pathway involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide. For example, treatment with thionyl chloride (SOCl₂) can produce the 2-chloro-6-(chloromethyl)quinoline intermediate. researchgate.net This activated intermediate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine to yield the desired amino derivative. researchgate.net
Reductive Amination: This indirect route first requires the oxidation of the alcohol to the 2-chloroquinoline-6-carbaldehyde, as described previously. The resulting aldehyde can then be condensed with an amine to form an imine, which is subsequently reduced in situ to the target amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). Reductive amination of a formyl group on a related quinoline has been shown to be an effective strategy. nih.gov
| Reaction Type (at C6-CH₂OH) | Reagent/Conditions | Intermediate/Product |
| Oxidation to Aldehyde | PCC or Dess-Martin Periodinane | 2-Chloroquinoline-6-carbaldehyde |
| Oxidation to Carboxylic Acid | KMnO₄ or Jones Reagent | 2-Chloroquinoline-6-carboxylic acid |
| Esterification | Acyl Chloride/Base or RCOOH/H⁺ | Ester |
| Etherification (Mitsunobu) | DEAD, PPh₃, N-Heterocycle | N-alkylated Heterocycle |
| Substitutive Amination | 1. SOCl₂ 2. Amine | 2-Chloro-6-(aminomethyl)quinoline |
| Reductive Amination | 1. Oxidation 2. Amine, NaBH(OAc)₃ | 2-Chloro-6-(aminomethyl)quinoline |
Functionalization via Condensation Reactions (e.g., Schiff Base Formation)
The formation of an imine (or azomethine) bond through the condensation of an aldehyde with a primary amine is a fundamental transformation in synthetic chemistry. For this compound, this requires a two-step approach:
Oxidation: The primary alcohol is first oxidized to the corresponding 2-chloroquinoline-6-carbaldehyde. Standard oxidizing agents such as pyridinium chlorochromate (PCC), or conditions like Swern or Dess-Martin oxidation, are suitable for this purpose.
Condensation: The resulting aldehyde can then be condensed with a variety of primary amines to form Schiff bases. tandfonline.com Research on the isomeric 2-chloroquinoline-3-carbaldehydes has shown that they readily react with substituted anilines and heterocyclic hydrazides. rsc.orgtandfonline.comresearchgate.net These reactions are often carried out in solvents like ethanol (B145695) or, in cases of poor solubility, a mixture of dimethylformamide (DMF) and ethanol can be effective. tandfonline.com This strategy has been used to synthesize a range of Schiff bases incorporating moieties like benzimidazole, which are of interest for their biological properties. tandfonline.comresearchgate.net
The general reaction scheme is presented below:
Table 1: General Scheme for Schiff Base Formation
| Step | Reactants | Product | Description |
| 1 | This compound | 2-Chloroquinoline-6-carbaldehyde | Oxidation of the primary alcohol. |
| 2 | 2-Chloroquinoline-6-carbaldehyde, Primary Amine (R-NH₂) | (E)-1-(2-Chloroquinolin-6-yl)-N-(R)methanimine | Condensation to form the Schiff base (imine). |
Regioselective N-Alkylation Strategies (e.g., Mitsunobu Reaction)
The Mitsunobu reaction is a powerful method for the dehydrative coupling of a primary or secondary alcohol with an acidic pronucleophile, proceeding with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.org In the context of this compound, the compound itself can serve as the alcohol component. This allows for the alkylation of various nucleophiles, particularly N-heterocycles, in a regioselective manner. researchgate.net
In this reaction, triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the hydroxymethyl group. The phosphine (B1218219) and DEAD combine to form a phosphonium (B103445) salt, which then reacts with the alcohol to form an alkoxyphosphonium intermediate. organic-chemistry.org This intermediate is a highly effective leaving group, which is then displaced by a suitable nitrogen nucleophile (e.g., imidazole, pyrazole, or other N-heterocycles) to form a new C-N bond. researchgate.netacs.org
While the Mitsunobu reaction typically requires the nucleophile to be acidic (pKa < 15), protocols have been developed to extend its scope to more basic amines. organic-chemistry.orgacs.orgacs.org It is important to distinguish this reaction, where the C6-methanol group is functionalized, from the N-alkylation of the quinoline ring nitrogen itself, which presents different regioselectivity challenges. researchgate.net
Design and Synthesis of Hybrid Molecular Architectures
Combining the this compound scaffold with other pharmacologically important heterocycles is a common strategy to create hybrid molecules with potentially enhanced or novel activities.
The 1,2,3-triazole ring is a highly stable and valuable linker moiety in medicinal chemistry, often synthesized using the principles of "click chemistry". wikipedia.org The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms 1,4-disubstituted 1,2,3-triazoles with high efficiency and selectivity. nih.govorganic-chemistry.org
Starting from this compound, two primary pathways can be employed to create quinoline-triazole conjugates:
Functionalization at C6: The C6-hydroxymethyl group can be converted into either an azide (B81097) or an alkyne.
To create an alkyne: O-alkylation with a reagent like propargyl bromide in the presence of a base (e.g., K₂CO₃) yields the propargyl ether derivative. This alkyne-functionalized quinoline can then undergo a CuAAC reaction with a variety of organic azides. nih.gov
To create an azide: The alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by sodium azide (NaN₃). The resulting azidomethyl-quinoline is then ready for a click reaction with a terminal alkyne.
Functionalization at C2: The C2-chloro atom is susceptible to nucleophilic substitution.
Reaction with sodium azide can replace the chlorine to produce a 2-azidoquinoline derivative. This intermediate is a key precursor that can then be coupled with terminal alkynes via the CuAAC reaction to generate 1-(2-quinolinyl)-1,2,3-triazole hybrids. This chloro-to-azide pathway is a well-established method for preparing azido-heterocycles for click chemistry. nih.gov Alternatively, direct substitution of the chlorine with 1,2,4-triazole (B32235) has also been reported, although this forms a different isomeric linkage. researchgate.net
These modular strategies allow for the creation of large libraries of quinoline-triazole conjugates by varying the reacting partner (the azide or the alkyne). nih.gov
Quinoline-Thiazolidinone Hybrids
The synthesis of quinoline-thiazolidinone hybrids from this compound can be conceptualized through a multi-step process analogous to the synthesis of similar quinoline-thiazolidinedione hybrids. nih.gov This synthetic route leverages the reactivity of the methanol (B129727) group for linkage to the thiazolidinone core.
A plausible synthetic pathway would first involve the conversion of the hydroxymethyl group of this compound to a more reactive leaving group, such as a chloromethyl group. This can be achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂). The resulting (2-chloroquinolin-6-yl)methyl chloride is a potent electrophile.
Subsequently, this electrophilic intermediate can be reacted with a pre-formed thiazolidinone ring. The nitrogen atom of the thiazolidinone acts as a nucleophile, attacking the benzylic carbon of the (2-chloroquinolin-6-yl)methyl chloride and displacing the chloride ion. This nucleophilic substitution reaction forms a new carbon-nitrogen bond, effectively linking the quinoline and thiazolidinone moieties. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the thiazolidinone nitrogen, enhancing its nucleophilicity.
This strategy allows for the modular synthesis of a variety of quinoline-thiazolidinone hybrids, where substitutions can be introduced on either the quinoline or the thiazolidinone ring to modulate the properties of the final compound.
Other Heterocycle-Fused Systems
The hydroxyl group of this compound is a key functional handle for the construction of other heterocycle-fused systems. One notable method for achieving this is through the Mitsunobu reaction, which allows for the regioselective N-alkylation of various N-heterocyclic compounds. researchgate.net
In a typical Mitsunobu reaction, this compound is treated with a nucleophilic N-heterocycle in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of an oxyphosphonium salt intermediate from the alcohol and the phosphine. The N-heterocycle then acts as a nucleophile, attacking the activated hydroxyl group and leading to the formation of a new C-N bond, with the inversion of stereochemistry if the carbon were chiral.
This method is highly versatile and can be employed to connect the (2-chloroquinolin-6-yl)methyl moiety to a wide range of nitrogen-containing heterocycles, including but not limited to imidazoles, triazoles, and pyrazoles. The choice of the N-heterocycle allows for the systematic exploration of the chemical space and the generation of diverse libraries of quinoline-based heterocyclic compounds.
Furthermore, the chloro-substituent at the 2-position of the quinoline ring remains available for further chemical transformations. This opens up the possibility of subsequent cyclization reactions, where a suitably functionalized heterocycle, attached via the methanol linker, could react with the 2-position of the quinoline to form a more complex, fused polycyclic system. For instance, a nucleophilic group on the newly introduced heterocycle could displace the chloro group, leading to the formation of a new ring. The specific nature of these fused systems would depend on the structure of the N-heterocycle and the reaction conditions employed.
Applications As a Synthetic Building Block in Complex Chemical Entity Elaboration
Precursor for Advanced Heterocyclic Scaffolds in Medicinal Chemistry
(2-Chloroquinolin-6-yl)methanol serves as a crucial starting material in the synthesis of advanced heterocyclic scaffolds with potential therapeutic applications. The synthesis of this key intermediate is often achieved through the reduction of methyl 2-chloroquinoline-6-carboxylate. For instance, a method described in a patent involves the treatment of methyl 2-chloroquinoline-6-carboxylate with lithium borohydride (B1222165) in tetrahydrofuran (B95107) (THF) to yield this compound. googleapis.com Another patented method utilizes lithium aluminum hydride in THF for the same transformation. google.com
This intermediate is subsequently utilized in the construction of more complex molecules. For example, it has been employed in the synthesis of compounds designed as modulators of the EP2 and EP4 receptors, which are implicated in various physiological and pathological processes. googleapis.com The hydroxymethyl group can be converted to a more reactive species, such as a chloromethyl group, which can then undergo nucleophilic substitution reactions to introduce further complexity.
In another significant application in medicinal chemistry, this compound is a key building block in the development of WEE1 degrading compounds. google.com WEE1 is a kinase that plays a critical role in the cell cycle checkpoint, and its inhibition is a promising strategy in cancer therapy. The synthesis of these degraders involves the use of this compound as a precursor to introduce the 2-chloroquinoline (B121035) moiety into the final complex molecule. google.com
Table 1: Synthesis of this compound
| Starting Material | Reagent(s) | Solvent | Product | Reference |
| Methyl 2-chloroquinoline-6-carboxylate | Lithium borohydride | THF | This compound | googleapis.com |
| Methyl 2-chloroquinoline-6-carboxylate | Lithium aluminum hydride | THF | This compound | google.com |
Intermediate in the Synthesis of Natural Product Analogues
While direct evidence of the use of this compound in the total synthesis of natural products is not extensively documented, its structural motifs are present in various biologically active natural alkaloids. The quinoline (B57606) core is a prominent feature in many natural products with diverse pharmacological activities. The functional handles on this compound provide a platform for the synthesis of analogues of these natural products, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. The ability to modify both the 2-position and the 6-position of the quinoline ring system makes it a valuable tool for creating libraries of natural product-inspired compounds.
Contribution to the Construction of Polyfunctionalized Organic Molecules
The chemical reactivity of this compound facilitates its incorporation into polyfunctionalized organic molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, including amines, ethers, and sulfides. This reactivity is a cornerstone for building molecular complexity.
Furthermore, the primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing additional points for chemical modification. These transformations enable the elongation of carbon chains, the formation of new heterocyclic rings, and the attachment of various pharmacophores. The combination of these reactive sites allows for a divergent synthetic approach, where a single precursor can lead to a multitude of structurally diverse and highly functionalized molecules. The complex structures of the EP2/EP4 receptor modulators and WEE1 degraders, which feature multiple rings and functional groups, are prime examples of the utility of this compound in constructing such polyfunctionalized systems. googleapis.comgoogle.com
Systematic Investigation of Structure Activity Relationships Sar for 2 Chloroquinolin 6 Yl Methanol Derivatives
Impact of Substituent Effects on Biological Activity Profiles
The biological activity of (2-Chloroquinolin-6-yl)methanol derivatives is profoundly influenced by the nature and position of various substituents on the quinoline (B57606) ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Influence of Positional Isomerism on Pharmacological Response
The specific placement of the methanol (B129727) group and other substituents on the 2-chloroquinoline (B121035) core is a critical determinant of biological activity. While comprehensive SAR studies directly on positional isomers of this compound are not extensively documented in publicly available literature, general principles derived from related quinoline classes, such as antimalarial 4-aminoquinolines, highlight the significance of substituent positioning. For instance, in the 4-aminoquinoline (B48711) series, the presence of a chlorine atom at the 7-position is widely recognized as essential for antimalarial activity. youtube.com Shifting this electron-withdrawing group to other positions on the quinoline ring often leads to a significant decrease or complete loss of potency.
Similarly, the location of the methanol group in this compound is expected to be a key factor. The hydroxymethyl group can participate in hydrogen bonding with biological targets, and its spatial orientation, dictated by its position on the quinoline ring, will govern the feasibility and strength of these interactions. A systematic evaluation of positional isomers, such as (2-chloroquinolin-3-yl)methanol, (2-chloroquinolin-4-yl)methanol, and (2-chloroquinolin-7-yl)methanol, would be necessary to fully elucidate the optimal placement of the methanol functionality for a given biological response. Studies on quinoline methanols in the context of antimalarial drug discovery have emphasized the critical role of the 4-position side chain for activity. nih.govnih.gov
Role of Electron-Withdrawing and Electron-Donating Groups
The electronic nature of substituents introduced onto the this compound scaffold plays a pivotal role in modulating biological activity. The interplay between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly impact a molecule's ability to interact with its biological target.
Electron-Withdrawing Groups (EWGs): In many classes of quinoline derivatives, the introduction of EWGs such as halogens (e.g., -Cl, -F), nitro groups (-NO2), and trifluoromethyl groups (-CF3) has been shown to enhance biological activity. For example, in the context of anticancer agents, the presence of EWGs can increase the potency of quinoline-based compounds. mdpi.com The 2-chloro substituent in the parent compound already provides a significant electron-withdrawing effect. Further substitution with additional EWGs on the benzene (B151609) portion of the quinoline ring could potentially lead to derivatives with altered activity profiles. For instance, studies on 7-chloroquinoline (B30040)–chalcone hybrids have shown that electron-withdrawing groups can influence antimalarial activity, although the effect is often position-dependent. nih.gov
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methoxy (-OCH3) and methyl (-CH3) groups can also have a profound impact on the pharmacological properties of quinoline derivatives. In some instances, EDGs have been found to enhance the cytotoxic activity of quinoline compounds against cancer cell lines. nih.gov The presence of an electron-donating group can increase the electron density of the aromatic system, which may favor certain binding interactions with biological targets. For example, in a series of 7-chloroquinoline derivatives, the presence of methoxy groups was found to elevate antimalarial activity. tandfonline.com
The following table summarizes the general influence of substituent electronic effects on the biological activity of quinoline derivatives, which can be extrapolated to the this compound series.
| Substituent Type | Example Groups | General Impact on Quinoline Activity (Context-Dependent) |
| Electron-Withdrawing | -Cl, -F, -NO2, -CF3 | Often enhances antimalarial and anticancer activity, but can sometimes reduce selectivity. mdpi.comnih.gov |
| Electron-Donating | -OCH3, -CH3, -NH2 | Can enhance anticancer activity and, in some cases, antimalarial potency. nih.govtandfonline.com |
Elucidation of Structural Features Governing Specific Biological Target Interactions
To understand the SAR of this compound derivatives at a molecular level, it is essential to elucidate the structural features that govern their interactions with specific biological targets. While the precise targets for this specific compound class are not extensively defined in the literature, insights can be drawn from computational studies and experimental data on related quinoline analogs.
Pharmacophore Modeling: Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For quinoline-based inhibitors of various enzymes, pharmacophore models often highlight the importance of the nitrogen atom in the quinoline ring as a hydrogen bond acceptor, the aromatic rings for hydrophobic interactions, and specific substituents for additional hydrogen bonding or electrostatic interactions. nih.govfrontiersin.org For this compound derivatives, a pharmacophore model would likely include:
A hydrogen bond acceptor feature associated with the quinoline nitrogen.
A hydrogen bond donor/acceptor feature from the 6-methanol group.
A hydrophobic feature corresponding to the aromatic quinoline core.
A feature representing the 2-chloro substituent, which can influence electronic properties and participate in halogen bonding.
Molecular Docking: Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to its target protein. Docking studies of 2-chloroquinoline derivatives into the active sites of various enzymes have provided insights into their potential mechanisms of action. nih.govresearchgate.net For instance, the 2-chloroquinoline moiety can engage in hydrophobic and pi-pi stacking interactions within a binding pocket, while the methanol group at the 6-position could form crucial hydrogen bonds with amino acid residues. The chlorine atom at the 2-position can also form specific halogen bonds with electron-rich atoms in the protein, further stabilizing the ligand-protein complex.
The following table outlines the key structural features of this compound and their likely roles in target interaction based on general principles of medicinal chemistry and studies of related compounds.
| Structural Feature | Potential Role in Target Interaction |
| Quinoline Nitrogen | Hydrogen bond acceptor |
| Aromatic Rings | Hydrophobic interactions, pi-pi stacking |
| 2-Chloro Group | Electronic modulation, potential for halogen bonding |
| 6-Methanol Group | Hydrogen bond donor and acceptor |
Principles of Rational Drug Design Derived from SAR Analysis
The systematic analysis of SAR data for this compound derivatives provides a foundation for the rational design of new and improved therapeutic agents. By understanding how specific structural modifications affect biological activity, medicinal chemists can make informed decisions to optimize lead compounds.
Key principles for the rational design of this compound derivatives include:
Scaffold Hopping and Bioisosteric Replacement: While maintaining the core quinoline scaffold, which is often crucial for activity, non-critical substituents can be replaced with bioisosteres to improve properties such as solubility, metabolic stability, or to explore new binding interactions.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, molecular docking and dynamic simulations can be used to design derivatives that fit optimally into the binding site. This approach allows for the targeted introduction of functional groups to form specific, high-affinity interactions.
Ligand-Based Drug Design: In the absence of a target structure, pharmacophore models and quantitative structure-activity relationship (QSAR) models can be developed based on a series of active and inactive analogs. nih.gov These models can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel derivatives with predicted high activity.
Optimization of Physicochemical Properties: SAR data can be used to modulate key physicochemical properties such as lipophilicity (logP), polar surface area (PSA), and metabolic stability. For example, the introduction of polar groups can increase solubility, while blocking sites of metabolism can improve a compound's half-life.
The iterative process of designing, synthesizing, and testing new derivatives based on these principles allows for the progressive refinement of lead compounds, ultimately leading to the identification of drug candidates with superior pharmacological profiles.
Mechanistic and Biological Target Studies of 2 Chloroquinolin 6 Yl Methanol Derivatives in Vitro and Pre Clinical Focus
Antimicrobial Activity Profiling
The quinoline (B57606) nucleus is a foundational structure in numerous antimicrobial drugs. Modifications to the (2-Chloroquinolin-6-yl)methanol framework have yielded derivatives with a broad spectrum of activity against both bacterial and fungal pathogens.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Research has demonstrated that derivatives of 2-chloroquinoline (B121035) exhibit notable antibacterial properties. For instance, a series of 2-chloro-6-methylquinoline (B1583817) hydrazones were evaluated for their efficacy against several bacterial strains. researchgate.net Similarly, other studies have focused on synthesizing and testing various 2-chloroquinoline derivatives, revealing potent activity. One investigation identified a derivative, compound 21, which displayed a strong antibacterial effect with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/ml. researchgate.net
Further synthetic efforts led to the creation of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives, which were subsequently tested against clinically relevant bacteria. researchgate.net Compounds 6a , 6c , 6e , and 6g from this series showed good antibacterial potency against Pseudomonas aeruginosa, while compounds 6a , 6f , and 6h were active against Escherichia coli. researchgate.net Another study on novel 7-chloroquinoline (B30040) derivatives found that compounds 6 (2,7-dichloroquinoline-3-carboxamide) and 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) were effective against E. coli, and compound 5 (2,7-dichloroquinoline-3-carbonitrile) showed good activity against Staphylococcus aureus and P. aeruginosa. semanticscholar.org
The potential of these derivatives extends to combating multidrug-resistant strains. Quinoline-2-one derivatives have shown significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov Specifically, compound 6c in one study was the most potent, with MIC values of 0.75 μg/mL against MRSA and VRE. nih.gov
| Derivative Class | Bacterial Strain | Activity/MIC | Reference |
| 2-Chloro-6-methylquinoline hydrazones | Staphylococcus aureus (Gram+) | Active | researchgate.net |
| 2-Chloro-6-methylquinoline hydrazones | Escherichia coli (Gram-) | Active | researchgate.net |
| 2-Chloro-6-methylquinoline hydrazones | Pseudomonas aeruginosa (Gram-) | Active | researchgate.net |
| 2-Chloroquinoline derivative (Compd. 21) | Various bacteria | MIC = 12.5 µg/ml | researchgate.net |
| Acetohydrazide derivative (Compd. 6a, 6c, 6e, 6g) | Pseudomonas aeruginosa (Gram-) | Good potency | researchgate.net |
| Acetohydrazide derivative (Compd. 6a, 6f, 6h) | Escherichia coli (Gram-) | Good activity | researchgate.net |
| Quinoline-2-one derivative (Compd. 6c) | MRSA, VRE (Gram+) | MIC = 0.75 µg/mL | nih.gov |
| 7-Chloroquinoline derivative (Compd. 6, 8) | Escherichia coli (Gram-) | Good activity | semanticscholar.org |
| 7-Chloroquinoline derivative (Compd. 5) | S. aureus (Gram+), P. aeruginosa (Gram-) | Good activity | semanticscholar.org |
Antifungal Activity Against Diverse Fungal Pathogens
The antifungal potential of this compound derivatives has been explored against a range of fungal pathogens. Studies on 2-chloro-6-methylquinoline hydrazones demonstrated their activity against species such as Aspergillus niger, Aspergillus flavus, and Penicillium citrinum. researchgate.net Mefloquine analogs, which are quinoline methanols, have also been identified as having potent antifungal properties against significant pathogens like Cryptococcus neoformans and Candida albicans. nih.gov The four stereoisomers of one analog, (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, all retained strong antifungal activity, with MIC values ranging from 1 to 8 μg/mL against these fungi. nih.gov
Research into other quinoline derivatives has revealed selective antifungal action. nih.gov For example, certain synthesized compounds were active against Candida species, while another demonstrated efficacy specifically against dermatophytes, the fungi that cause infections of the skin, hair, and nails. nih.gov In one study, a quinoline derivative (compound 5) showed selective anti-dermatophytic action with a geometric mean MIC of 19.14 μg/ml. nih.gov Another series of acetohydrazide derivatives showed moderate activity against C. oxysporum and good activity against P. chrysogenum. researchgate.net
| Derivative Class | Fungal Pathogen | Activity/MIC | Reference |
| 2-Chloro-6-methylquinoline hydrazones | Aspergillus niger, A. flavus, P. citrinum | Active | researchgate.net |
| Mefloquine analog stereoisomers | Cryptococcus neoformans | MIC = 1-2 µg/mL | nih.gov |
| Mefloquine analog stereoisomers | Candida albicans | MIC = 4-8 µg/mL | nih.gov |
| Quinoline derivative (Compd. 5) | Dermatophytes | GM MIC = 19.14 µg/ml | nih.gov |
| Acetohydrazide derivatives (Compd. 6b, 6c, 6e) | C. oxysporum | Moderate activity | researchgate.net |
| Acetohydrazide derivatives (Compd. 6c, 6e, 6f, 6g, 6h) | P. chrysogenum | Good activity | researchgate.net |
Proposed Mechanisms of Microbial Inhibition
The mechanisms by which these quinoline derivatives exert their antimicrobial effects are multifaceted. Molecular docking studies have provided insights into potential biological targets. For some novel chloroquinoline analogs, E. coli DNA gyrase B and topoisomerase IIβ have been identified as likely targets. semanticscholar.org The ability of these compounds to bind to these essential enzymes would disrupt DNA replication and lead to bacterial cell death.
Another proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.gov Inhibition of DHFR would starve the microbial cell of essential building blocks, thereby halting its growth and proliferation. Other general mechanisms associated with quinoline-related compounds include the generation of reactive oxygen species (ROS) that cause cellular damage, the inhibition of efflux pumps that microbes use to expel drugs, and the disruption of microbial biofilm formation. nih.govmdpi.com
Antimalarial Activity Investigations
Quinoline-containing compounds, most notably chloroquine (B1663885) and mefloquine, have been mainstays of antimalarial therapy for decades. Research into derivatives of this compound continues this legacy, seeking compounds with improved efficacy, particularly against drug-resistant parasite strains.
Interference with Parasite Lifecycle and Metabolic Pathways (e.g., Hemozoin Formation)
A primary target for many quinoline antimalarials is the detoxification of heme within the malaria parasite. nih.gov During its lifecycle in human red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as the "malaria pigment"). nih.gov
Derivatives of this compound are believed to function similarly to chloroquine, which inhibits hemozoin formation. nih.govnih.gov By binding to heme, these compounds prevent its incorporation into the growing hemozoin crystal. This leads to a buildup of toxic, soluble heme within the parasite's digestive vacuole. nih.gov The accumulation of free heme is detrimental to the parasite, as it can generate reactive oxygen species and disrupt membrane function, ultimately leading to parasite death. nih.gov Studies on various quinoline derivatives confirm their ability to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin, which is a key indicator of this mechanism of action. nih.gov
Targeting of Parasite-Specific Enzymes (e.g., Plasmodium falciparum Lactate (B86563) Dehydrogenase)
Beyond heme detoxification, researchers have investigated other parasite-specific enzymes as potential targets for quinoline derivatives. One such enzyme is Plasmodium falciparum lactate dehydrogenase (PfLDH). nih.gov The parasite relies heavily on glycolysis for its energy production, making PfLDH, a key enzyme in this pathway, an attractive drug target. nih.gov
Molecular docking studies have been employed to screen for and analyze the binding of quinoline-based compounds to the active site of PfLDH. nih.govscirp.org These computational studies suggest that some derivatives could act as competitive inhibitors, binding to the enzyme's NADH cofactor binding site and blocking its normal function. scirp.org Interestingly, while the drug chloroquine itself interacts with PfLDH, it does not appear to directly inhibit its enzymatic activity. nih.gov Instead, it has been shown to protect the enzyme from inhibition by free heme, suggesting a complex interplay between the drug, the enzyme, and the toxic byproducts of hemoglobin digestion. nih.gov Further research into hybrid 4-aminoquinoline (B48711) derivatives continues to explore PfLDH as a viable molecular target. nih.gov
Strategies for Overcoming Drug Resistance in Plasmodium Strains
The emergence and spread of drug-resistant strains of Plasmodium, the parasite responsible for malaria, represents a significant global health challenge. asm.org Quinolone-containing compounds, such as chloroquine, have historically been mainstays in antimalarial therapy. nih.gov However, their efficacy has been compromised by the evolution of resistant parasite strains. asm.org Research into this compound derivatives is part of a broader strategy to develop novel antimalarials that can circumvent these resistance mechanisms.
One promising approach involves the design of hybrid compounds that link a quinoline scaffold, like that found in this compound, to other molecules known as chemoreversal agents (CRAs). asm.orgresearchgate.net These CRAs can resensitize resistant parasites to the effects of chloroquine. asm.orgresearchgate.net By synthetically linking a CRA to a chloroquine-like structure, researchers have created hybrid compounds with restored potency against a range of chloroquine-resistant malaria parasites. asm.orgresearchgate.net For instance, a hybrid compound, designated as compound 35, demonstrated broad activity and good potency against seven strains resistant to both chloroquine and artemisinin. asm.org
Another strategy focuses on developing dual-action pharmaceuticals. rsc.org This involves creating hybrid 4-aminoquinoline compounds that not only exhibit antimalarial activity but also possess anti-inflammatory properties, which could help alleviate the symptoms of malaria infection. rsc.org The development of such dual-purpose compounds is a promising avenue for malaria treatment. rsc.org
The mechanism of resistance to quinoline antimalarials is often associated with the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, which is believed to pump the drug out of the parasite's digestive vacuole, its site of action. researchgate.net Strategies to overcome this include the development of "reversed CQ" (RCQ) compounds, which hybridize the chloroquine pharmacophore with a reversal agent that can inhibit PfCRT. researchgate.netnih.gov
Furthermore, some quinoline derivatives are being investigated for their ability to inhibit other essential parasite enzymes, such as dihydroorotate (B8406146) dehydrogenase (PfDHODH), which is crucial for pyrimidine (B1678525) biosynthesis in the parasite. mdpi.com
Anticancer Research Applications
The quinoline scaffold is a recurring motif in a number of anticancer drugs, and derivatives of this compound are being actively investigated for their potential in cancer therapy. researchgate.netarabjchem.org
Modulation of Cellular Signaling Pathways (e.g., Kinase Inhibition, Wee1 Degradation)
A key focus of anticancer research is the targeting of cellular signaling pathways that are dysregulated in cancer. Kinases, enzymes that play a crucial role in cell signaling, are prominent targets. Derivatives of quinoline have been identified as potent inhibitors of various kinases. For example, certain quinoline-pyridine hybrids have been designed as inhibitors of PIM-1/2 kinases, which are involved in cell survival and proliferation. researchgate.net Other studies have identified 2-styrylquinolines and quinoline-2-carboxamides as potent inhibitors of the Pim-1 kinase. researchgate.net
The Wee1 kinase is another critical regulator of the cell cycle, specifically at the G2/M checkpoint. nih.govnih.gov Inhibition of Wee1 can lead to premature mitotic entry and cell death, particularly in cancer cells with a defective G1 checkpoint. While the clinical-grade Wee1 inhibitor AZD1775 has shown promise, it also has off-target effects. nih.gov To overcome this, researchers are developing Wee1 degraders by conjugating AZD1775 to ligands that bind to E3 ubiquitin ligases, thereby targeting Wee1 for proteasomal degradation. nih.gov This approach offers a more selective way to eliminate Wee1 activity. nih.gov
Quinoline derivatives have also been shown to modulate other important signaling pathways. For instance, some quinoline–chalcone hybrids have been found to be effective inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Additionally, certain quinoline-based compounds have been shown to inhibit the PI3K/mTOR signaling pathway, a central regulator of cell growth and survival. arabjchem.org
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, contributing to their uncontrolled growth. A significant area of cancer research focuses on developing drugs that can induce apoptosis in cancer cells.
Derivatives of this compound have demonstrated the ability to induce apoptosis in various cancer cell lines. For example, a quinoline derivative, PQ1, has been shown to induce apoptosis in T47D breast cancer cells through the activation of both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). researchgate.net This activation leads to the cleavage of caspase-3, a key executioner caspase, ultimately resulting in cell death. researchgate.net
Other studies have shown that quinoline–chalcone hybrids can induce apoptosis by regulating the expression of Bcl-2 family proteins and activating caspases. nih.gov For instance, one such hybrid was found to cause cell cycle arrest at the G2/M phase, followed by the activation of caspase-3 and cleavage of PARP, a hallmark of apoptosis. nih.gov
Furthermore, some quinoline derivatives have been found to induce apoptosis in leukemia cells, as demonstrated by an increase in the sub-G1 cell population, caspase-3 activation, and annexin-V staining. mdpi.com The induction of endoplasmic reticulum (ER) stress is another mechanism by which some quinoline derivatives can trigger apoptosis. nih.gov
Exploration of Other Biological Activities
Beyond their antimalarial and anticancer properties, derivatives of this compound are being explored for a range of other biological activities.
Antiviral Properties and Action Mechanisms
The quinoline scaffold is present in several antiviral drugs, and research is ongoing to explore the antiviral potential of new quinoline derivatives. nih.gov These compounds have shown activity against a variety of viruses.
For instance, certain quinoline derivatives have demonstrated dose-dependent inhibition of dengue virus serotype 2. nih.gov The mechanism of action appears to involve the early stages of infection, impairing the accumulation of the viral envelope glycoprotein (B1211001) without showing direct virucidal activity. nih.gov Other quinoline derivatives have been found to inhibit the replication of Zika virus (ZIKV). nih.gov
The mechanisms of antiviral action can be diverse. Some quinoline derivatives may inhibit viral proteins, such as the 2C protein of enterovirus D68, thereby inhibiting viral RNA and protein synthesis. nih.gov Others may interfere with viral entry or replication processes. rsc.org For example, some hydroxyquinoline-pyrazole derivatives have been shown to have a virucidal effect and inhibit both viral adsorption and replication of coronaviruses. rsc.org
Anti-inflammatory Pathways and Modulation of Immune Responses
Quinoline derivatives have also been investigated for their anti-inflammatory properties. eurekaselect.comnih.gov Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases.
Some novel 1,2,4-triazine-quinoline hybrids have been shown to be potent multi-target inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response. nih.gov They achieve this through the dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the inflammatory cascade. nih.gov These hybrids were also found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. nih.gov
The anti-inflammatory effects of some quinoline derivatives may also be linked to their antioxidant properties, as reactive oxygen species (ROS) can augment the inflammatory response. nih.gov By scavenging ROS, these compounds can help to mitigate inflammation. Additionally, some quinoline derivatives have been shown to reduce inflammatory markers such as matrix metalloproteinase-9 (MMP-9), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-κB) in models of inflammation. nih.gov
Enzyme Inhibition Studies (e.g., PDE4, α-glucosidase, DNA gyrase)
The inhibitory effects of this compound derivatives on several key enzymes have been explored, revealing a range of activities.
Phosphodiesterase-4 (PDE4) Inhibition: While direct studies on this compound derivatives are limited, research on related quinoline-based compounds has identified potent PDE4 inhibitors. For instance, a series of new quinoline-based inhibitors demonstrated significant activity, with some compounds exhibiting IC₅₀ values in the nanomolar range. One notable derivative showed an IC₅₀ of 33.47 nM, while another had an IC₅₀ of 47.29 nM. researchgate.net These findings suggest that the quinoline scaffold is a promising pharmacophore for the development of PDE4 inhibitors.
α-Glucosidase Inhibition: Derivatives of quinoline have shown potential as α-glucosidase inhibitors, an important target in the management of type 2 diabetes. Studies on indolo[1,2-b]isoquinoline derivatives, which share a core heterocyclic structure, revealed potent inhibitory activity against α-glucosidase, with IC₅₀ values ranging from 3.44 to 41.24 μM. mdpi.com The most active compound in this series was approximately 186 times more potent than the standard drug, acarbose. mdpi.com Kinetic studies indicated a reversible and mixed-type inhibition mechanism for the most effective compounds. mdpi.com
DNA Gyrase Inhibition: The quinoline core is a well-established feature of DNA gyrase inhibitors, a class of antibiotics that target bacterial DNA replication. Research into novel quinoline derivatives has identified compounds with significant inhibitory activity against E. coli DNA gyrase. One such derivative displayed a potent IC₅₀ value of 3.39 μM. nih.gov Further studies on quinoline-2-one derivatives also revealed potent inhibition of E. coli DNA gyrase, with IC₅₀ values for some compounds as low as 280 nM and 327 nM, comparable to the reference compound novobiocin (B609625) (IC₅₀ = 170 nM). nih.gov These results underscore the potential of the 2-chloroquinoline scaffold in designing new antibacterial agents targeting DNA gyrase. nih.govnih.gov
Table 1: Enzyme Inhibition Data for Quinoline Derivatives
| Enzyme Target | Derivative Class | IC₅₀ Values | Reference |
|---|---|---|---|
| PDE4 | Quinoline-based inhibitors | 33.47 nM, 47.29 nM | researchgate.net |
| α-Glucosidase | Indolo[1,2-b]isoquinoline | 3.44 - 41.24 µM | mdpi.com |
| DNA Gyrase | Quinoline derivatives | 3.39 µM | nih.gov |
| DNA Gyrase | Quinoline-2-one derivatives | 280 nM, 327 nM | nih.gov |
Receptor Binding and Antagonism (e.g., α2C-Adrenoceptor)
The interaction of quinoline derivatives with specific receptors has been a key area of investigation, particularly concerning the α2C-adrenoceptor.
α2C-Adrenoceptor Binding and Antagonism: A series of 4-aminoquinoline derivatives have been synthesized and evaluated for their antagonist properties at the human α2-adrenoceptor subtypes. nih.gov Notably, several compounds demonstrated high antagonist potency and selectivity for the α2C-adrenoceptor. A critical finding from structure-activity relationship (SAR) studies was the absolute requirement of a substituent at the 3-position of the quinoline ring for this activity. nih.gov
One of the most potent compounds identified was (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol, which exhibited an antagonist potency (pKi) of 8.5 nM against the α2C-adrenoceptor. nih.gov This compound also displayed over 200-fold selectivity for the α2C subtype over the α2A and α2B subtypes. nih.gov Quantitative structure-activity relationship (QSAR) studies further indicated that the binding affinity of quinoline derivatives to the α2C-adrenoceptor is influenced by molecular conformation and electrostatic properties. lew.ro
Table 2: α2C-Adrenoceptor Antagonist Potency of a Quinoline Methanol (B129727) Derivative
| Compound | Antagonist Potency (pKi) at α2C-Adrenoceptor | Selectivity over α2A/α2B | Reference |
|---|---|---|---|
| (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol | 8.5 nM | >200-fold | nih.gov |
DNA Binding Interactions and Intercalation Studies
The planar structure of the quinoline ring system suggests a potential for interaction with DNA, primarily through intercalation.
DNA Binding Affinity and Mechanism: Studies on quinoline derivatives have explored their ability to bind to DNA. Molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives have shown binding affinity values ranging from -5.3 to -6.1 kcal/mol. nih.gov Research on N-alkyl(anilino)quinazoline derivatives, which also possess a planar heterocyclic system, has demonstrated significant DNA interaction, suggesting that this type of scaffold is an efficient pharmacophore for DNA binding via an intercalative process. researchgate.net
While direct studies on this compound are not available, the broader class of 2-chloroquinolines serves as a precursor in the synthesis of various heterocyclic systems, some of which have been evaluated for their biological activities. rsc.org The presence of the planar quinoline ring in these molecules is a key structural feature that can facilitate intercalation between DNA base pairs. This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects.
Table 3: DNA Binding Affinity of Related Heterocyclic Derivatives
| Derivative Class | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline | -5.3 to -6.1 | nih.gov |
Computational and Theoretical Chemistry Approaches in the Study of 2 Chloroquinolin 6 Yl Methanol
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.
Prediction of Binding Affinities and Target Selectivity
Docking programs employ scoring functions to estimate the binding affinity of a ligand to a protein, typically expressed as a binding energy (e.g., in kcal/mol). nih.gov A more negative score generally indicates a more favorable binding interaction. By docking (2-Chloroquinolin-6-yl)methanol against a panel of different protein targets, it is possible to predict its target selectivity.
The following table provides a hypothetical representation of docking results for a quinoline (B57606) derivative against several protein kinases, illustrating the type of data that can be generated.
Table 1: Predicted Binding Affinities of a Quinoline Derivative against Various Protein Kinases
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| ATM Kinase | -8.5 | LYS271, SER275 |
| ATR Kinase | -7.9 | GLU239, ASN243 |
| DNA-PKcs | -8.2 | ILE290, VAL293 |
| mTOR | -7.5 | TRP189, ASP192 |
| PI3Kγ | -8.8 | TYR867, LYS833 |
Data is representative and based on studies of similar quinoline-3-carboxamide (B1254982) derivatives. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Development of Predictive Models for Biological Activity
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.gov Such models can then be used to predict the activity of new, untested compounds. For 2-chloroquinoline (B121035) derivatives, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been developed to guide the design of more potent analogs. dergipark.org.tr
Identification of Key Molecular Descriptors Influencing Activity
A significant outcome of QSAR studies is the identification of molecular descriptors that have the most substantial impact on the biological activity. These descriptors can be categorized into electronic, steric, hydrophobic, and topological properties. For quinoline derivatives, descriptors such as molecular volume, electronegativity, and the energies of frontier molecular orbitals (HOMO and LUMO) have been shown to be important for their biological activity. dergipark.org.trdergipark.org.tr
This table contains examples of descriptors used in QSAR studies of quinoline derivatives. dergipark.org.tr
Electronic Structure and Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and conformational preferences of molecules. dergipark.org.tr
DFT calculations can provide insights into the geometry, electronic properties, and reactivity of this compound. A study on the related compound 6-chloroquinoline (B1265530) using the B3LYP/6-311++G(d,p) level of theory has provided detailed information on its structural and electronic features. dergipark.org.tr For this compound, such calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov
Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangement of its atoms. The rotational barrier around the bond connecting the methanol (B129727) group to the quinoline ring would be of particular interest, as it determines the preferred orientation of the hydroxyl group. While specific data for the title compound is unavailable, a study of the related (2-Chloro-6-methylquinolin-3-yl)methanol revealed a nearly planar quinoline ring system. nih.gov
Table 3: Calculated Electronic Properties for 6-Chloroquinoline
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 1.9 D |
Data obtained from DFT calculations on 6-chloroquinoline and is representative of the type of information that can be generated for this compound. dergipark.org.tr
Advanced Analytical and Spectroscopic Characterization Techniques for 2 Chloroquinolin 6 Yl Methanol and Its Derivatives
Spectroscopic Methods for Structure Elucidation
Spectroscopy is a cornerstone of chemical analysis, relying on the interaction of electromagnetic radiation with matter to reveal structural details. For (2-Chloroquinolin-6-yl)methanol, techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS), are indispensable for confirming its molecular structure.
Infrared (IR) Spectroscopy
For instance, analysis of similar quinoline (B57606) derivatives suggests the presence of several key absorption bands googleapis.comnih.gov. The hydroxyl (-OH) group of the methanol (B129727) substituent is expected to produce a prominent, broad absorption band in the 3600-3200 cm⁻¹ region due to hydrogen bonding googleapis.com. The aromatic C-H stretching vibrations of the quinoline ring would appear in the 3100-3000 cm⁻¹ range. Furthermore, characteristic peaks for the C=C and C=N bond stretching within the quinoline aromatic system are anticipated in the 1600-1450 cm⁻¹ region googleapis.com. The C-Cl bond stretching is typically observed in the 850-550 cm⁻¹ fingerprint region.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 (broad) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H (-CH₂OH) | C-H Stretch | 2950 - 2850 |
| Quinoline Ring | C=C and C=N Stretch | 1600 - 1450 |
| Hydroxymethyl C-O | C-O Stretch | 1260 - 1050 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy provides information about the number and types of hydrogen atoms in a molecule. For this compound, one would expect to see distinct signals for the protons of the hydroxymethyl group (-CH₂OH) and the aromatic protons on the quinoline ring. The -CH₂- protons would likely appear as a singlet or a doublet, depending on coupling with the hydroxyl proton, while the aromatic protons would resonate in the downfield region (typically δ 7.0-9.0 ppm), exhibiting complex splitting patterns due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would be expected to show distinct signals for each of the 10 unique carbon atoms in the molecule. The carbon of the hydroxymethyl group (-CH₂OH) would typically resonate around δ 60-65 ppm nih.gov. The nine carbons of the quinoline ring would appear in the aromatic region (δ 120-150 ppm), with the carbon atom bonded to the chlorine atom (C2) being significantly influenced by the halogen's electronegativity nih.gov.
While specific experimental NMR data for this compound is limited, data from closely related compounds, such as (2-chloro-6-methylquinolin-3-yl)methanol, show characteristic signals at δ 4.87 ppm for the -CH₂OH protons and between δ 7.55–8.17 ppm for the aromatic protons in the ¹H NMR spectrum googleapis.com. This provides a reasonable estimation for the expected chemical shifts in the target molecule.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
For this compound (C₁₀H₈ClNO), the molecular ion peak [M]⁺ would be expected to appear at an m/z corresponding to its molecular weight. A key feature would be the presence of an isotopic peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak, which is characteristic of compounds containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the chlorine atom, leading to other significant peaks in the spectrum.
Crystallographic Analysis for Solid-State Structure Determination (X-ray Diffraction)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.
Although specific crystallographic data for this compound has not been published, a detailed crystal structure analysis has been performed on the closely related derivative, (2-Chloro-6-methylquinolin-3-yl)methanol nih.govresearchgate.net. The study revealed that this molecule is nearly planar and crystallizes in a monoclinic system nih.govresearchgate.net. In the crystal lattice, molecules are linked by O—H⋯O hydrogen bonds, forming distinct chains. These chains are further stabilized by weak C—H⋯π interactions and π–π stacking between the aromatic rings of adjacent molecules, with a measured centroid–centroid distance of 3.713 Å nih.govresearchgate.net. Such intermolecular forces are crucial in defining the solid-state architecture and properties of the material. Given the structural similarity, it is plausible that this compound would exhibit comparable intermolecular interactions in its crystalline form.
Table 2: Crystal Data for the Analogous Compound (2-Chloro-6-methylquinolin-3-yl)methanol nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.8091 (17) |
| b (Å) | 4.6387 (5) |
| c (Å) | 14.5098 (11) |
| β (°) | 96.594 (9) |
| Volume (ų) | 990.16 (17) |
Chromatographic Methods for Purity Assessment and Compound Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. The synthesis of quinoline derivatives often results in a mixture of the target product, unreacted starting materials, and by-products, necessitating effective purification methods.
A documented synthesis of this compound involves its preparation from methyl 2-chloroquinoline-6-carboxylate, followed by an aqueous workup and extraction with ethyl acetate (B1210297) google.com. This liquid-liquid extraction is a fundamental chromatographic separation step to isolate the product from the aqueous reaction mixture.
For closely related compounds, such as (2-chloro-6-methylquinolin-3-yl)methanol, purification is achieved via column chromatography nih.govresearchgate.net. In this procedure, the crude product is passed through a column packed with a solid stationary phase, typically silica (B1680970) gel. A liquid mobile phase, such as a mixture of ethyl acetate and petroleum ether, is used as the eluent to move the components through the column at different rates, allowing for their separation nih.govresearchgate.net. The progress of the separation and the purity of the collected fractions are often monitored by Thin-Layer Chromatography (TLC). Recrystallization from a suitable solvent is another common method used to obtain a highly pure solid product nih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
